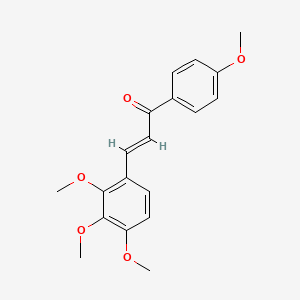

(2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

描述

(2E)-1-(4-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (hereafter referred to as the target compound) is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone. Its structure features a 4-methoxyphenyl group at the carbonyl end and a 2,3,4-trimethoxyphenyl group at the propenone terminus. This substitution pattern distinguishes it from other trimethoxy-substituted chalcones, such as those with 3,4,5-trimethoxyphenyl or 2,4,5-trimethoxyphenyl groups, which exhibit distinct physicochemical and biological properties .

属性

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-15-9-5-13(6-10-15)16(20)11-7-14-8-12-17(22-2)19(24-4)18(14)23-3/h5-12H,1-4H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVXENATWBDCAD-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 328.35 g/mol. The structure comprises two aromatic rings connected by a propenone chain, which is crucial for its biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of chalcone derivatives against various cancer cell lines. For instance, one study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) cells. The IC50 values for these compounds ranged from 1.38 to 3.21 μM , indicating potent activity compared to standard reference compounds like podophyllotoxin .

Table 1: Cytotoxicity of Chalcone Derivatives Against HepG2 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.38 | Induces apoptosis via mitochondrial pathway |

| Compound 10 | 2.21 | Inhibits β-tubulin polymerization |

| Compound 11 | 3.21 | Disrupts cell cycle at G2/M phase |

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Flow cytometry analysis revealed that exposure to the compound increased the percentage of early and late apoptotic cells significantly compared to untreated controls . This suggests that the compound triggers apoptosis through mitochondrial pathways by modulating proteins such as Bcl-2 and p53.

- Inhibition of Tubulin Polymerization : The compound's ability to inhibit β-tubulin polymerization is critical for its anticancer properties. This action disrupts microtubule dynamics essential for cell division .

Anti-inflammatory Activity

Chalcone derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |

Case Studies

In a recent study focusing on the structural optimization of chalcone derivatives, researchers identified several analogs with enhanced biological activity against multiple cancer cell lines . These findings underscore the importance of structure-activity relationships (SAR) in developing more potent therapeutic agents.

科学研究应用

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 7.0 | Inhibition of metastasis |

Studies show that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting cell cycle progression at the G1/S phase .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have shown that treatment with this chalcone derivative reduces the expression of COX-2 and iNOS in activated macrophages, indicating potential therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties against a range of pathogens. Research has indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation.

Case Studies

Case Study 1: Anticancer Effects on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema in rats compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

化学反应分析

Reduction Reactions

Reduction typically targets the α,β-unsaturated carbonyl system, converting it to saturated ketones or alcohols.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Ethanol, room temperature | Saturated ketone (1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)propan-1-one) |

| Borohydride Reduction | NaBH₄ | Ethanol, 0°C–room temperature | Alcoholic derivatives |

Insight: Reduction protocols are well-established in chalcone chemistry, with NaBH₄ and LiAlH₄ being common reagents .

Substitution Reactions

The aromatic rings undergo electrophilic substitution, influenced by electron-donating methoxy groups.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | FeCl₃ catalyst, 0°C–50°C | Bromo/chloro-substituted derivatives |

| Nitration | HNO₃, H₂SO₄ | 0°C–50°C, sulfuric acid | Nitro-substituted derivatives |

Insight: Methoxy groups activate the aromatic rings for substitution, potentially leading to novel bioactive derivatives.

Cyclization and Rearrangement

Chalcones can undergo cyclization to form flavanones or flavanols under acidic/basic conditions.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Cyclization | HCl, heat | Ethanol/water, reflux | Flavanone derivatives |

| Base-Mediated Rearrangement | NaOH, heat | Methanol, reflux | Flavanol derivatives |

Insight: Cyclization is a key pathway for synthesizing flavonoid analogs, though direct evidence for this compound is inferred from related chalcones .

Hydrolysis and Degradation

Hydrolysis of the carbonyl group can occur under extreme conditions, yielding aldehydes and ketones.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, heat | Strong acid, reflux | 4-Methoxybenzaldehyde + ketone |

| Basic Hydrolysis | NaOH, H₂O, heat | Strong base, reflux | Carboxylic acids + alcohol |

Insight: Degradation pathways are critical for stability studies in pharmaceutical applications .

相似化合物的比较

Comparison with Similar Compounds

Substituent Position and Physicochemical Properties

The position and number of methoxy groups significantly influence melting points, solubility, and crystallinity. For example:

The target compound has a lower melting point than its 3,4,5-trimethoxy counterpart, likely due to reduced symmetry and weaker intermolecular interactions (e.g., van der Waals forces) in the crystal lattice .

Supramolecular and Crystallographic Features

- Hirshfeld Surface Analysis : In chalcones with 3,4,5-trimethoxyphenyl groups, the dominant intermolecular contacts are H···H (50–55%) and H···O (20–25%), whereas ethoxy substituents (e.g., in (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) increase H···C contacts due to longer alkyl chains .

常见问题

Q. What are the most reliable synthetic routes for (2E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-methoxyacetophenone and 2,3,4-trimethoxybenzaldehyde. Key parameters include base selection (e.g., NaOH or KOH), solvent (ethanol or methanol), and temperature (60–80°C). Optimizing molar ratios (1:1.2 ketone:aldehyde) and reaction time (6–12 hours) enhances yield. Purity is confirmed via recrystallization using ethanol or acetone .

Q. How can spectroscopic techniques (NMR, IR, HR-MS) and XRD confirm the structure and E-configuration of the compound?

- 1H NMR : Verify methoxy group signals (δ 3.8–4.0 ppm) and α,β-unsaturated ketone protons (δ 6.5–7.5 ppm). The E-configuration is confirmed by coupling constants (J = 15–16 Hz) between C2 and C3 protons .

- XRD : Single-crystal diffraction provides bond lengths (C=O ~1.22 Å, C=C ~1.33 Å) and dihedral angles between aromatic rings, confirming the planar enone system .

Q. What methodologies are used to assess the compound’s physicochemical properties, such as solubility and thermal stability?

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy.

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) determines melting points and decomposition temperatures (e.g., Tm ~150–160°C) .

Advanced Research Questions

Q. How do DFT calculations validate experimental geometric and electronic properties of the compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV). Theoretical UV-Vis spectra (TD-DFT) should align with experimental λmax values (e.g., ~350 nm) to confirm π→π* transitions in the enone system .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles or bioactivity)?

- Structural Discrepancies : Compare XRD data with DFT-optimized geometries; adjust basis sets or solvent models.

- Bioactivity Variations : Re-evaluate assay conditions (e.g., microbial strains, concentration ranges) or explore substituent effects (e.g., methoxy vs. hydroxyl groups) using SAR studies .

Q. How can substituent modifications (e.g., methoxy vs. halogen groups) enhance bioactivity or alter mechanistic pathways?

- Antimicrobial Activity : Replace 2,3,4-trimethoxy groups with halogens (e.g., Cl) to increase lipophilicity and membrane penetration. Compare MIC values against Gram-positive vs. Gram-negative bacteria .

- Antioxidant Mechanisms : Use DPPH/ABTS assays to assess radical scavenging. Electron-donating groups (e.g., -OCH3) enhance activity by stabilizing phenoxy radicals .

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory or anticancer potential?

- Anti-inflammatory : Measure COX-2 inhibition (ELISA) or NF-κB pathway modulation in RAW 264.7 macrophages.

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values with doxorubicin. Apoptosis markers (caspase-3/7) and cell cycle analysis (flow cytometry) elucidate mechanisms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。